molecular formula C19H19Cl2NO4S B12143543 N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12143543
M. Wt: 428.3 g/mol
InChI Key: CXDZGSPIWCBYEJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by two distinct aromatic substituents: a 4-chlorobenzyl group and a 4-chlorophenoxy moiety. The molecule also features a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group, which introduces both rigidity and polarity to the structure. Its molecular formula is C₂₀H₂₂ClNO₅S, with a molar mass of 423.91 g/mol . The compound’s structural uniqueness lies in the combination of dual chloro-substituted aromatic systems and the sulfone-containing heterocycle, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C19H19Cl2NO4S

Molecular Weight

428.3 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C19H19Cl2NO4S/c20-15-3-1-14(2-4-15)11-22(17-9-10-27(24,25)13-17)19(23)12-26-18-7-5-16(21)6-8-18/h1-8,17H,9-13H2

InChI Key

CXDZGSPIWCBYEJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

    Synthesis of the Chlorophenoxy Intermediate: This involves the reaction of phenol with chlorinating agents to introduce the chlorine atom.

    Coupling Reaction: The chlorobenzyl and chlorophenoxy intermediates are then coupled with a suitable acetamide precursor under specific conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide structure.

    Substitution: The chlorobenzyl and chlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science: It could be used in the development of new materials with specific properties.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfone Heterocycles

Compounds sharing the 1,1-dioxidotetrahydrothiophen-3-yl group demonstrate how substituent variations impact physicochemical properties:

  • N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide (): Replaces the 4-chlorobenzyl and 4-chlorophenoxy groups with 2-fluorobenzyl and 4-isopropylphenoxy. The fluorine atom enhances electronegativity, while the isopropyl group increases hydrophobicity.

Key Insight: The sulfone group enhances metabolic stability compared to non-oxidized sulfur analogs, while chloro/fluoro substituents modulate electronic effects and binding affinity .

Phenoxy-Acetamide Derivatives

Compounds with 2-(4-chlorophenoxy)acetamide backbones highlight functional group modifications:

  • 2-(4-Chlorophenoxy)-N-[(1s,3s)-3-[2-(4-chlorophenoxy)acetamido]cyclobutyl]acetamide (ISRIB-A5, ): Features dual 4-chlorophenoxy groups and a cyclobutyl ring. This dimeric structure enhances rigidity and may improve target engagement (e.g., eIF2B inhibition).
  • N-(4-chlorobenzyl)-2-(2-methoxyphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (): Replaces 4-chlorophenoxy with 2-methoxyphenoxy, reducing steric hindrance and increasing electron-donating capacity.

Key Insight: Chlorine atoms on phenoxy groups enhance lipophilicity and halogen bonding, whereas methoxy groups improve solubility but reduce metabolic stability .

Thiadiazole and Thiazolidinone Analogs

Compounds with heterocyclic cores instead of sulfone groups:

  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e, ): A thiadiazole-based analog with a thioether linkage.
  • 2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (4a-e, ): Thiazolidinone derivatives exhibit antimicrobial activity, suggesting that the acetamide-thiazolidinone scaffold is critical for bioactivity.

Key Insight: Heterocyclic replacements (e.g., thiadiazole, thiazolidinone) diversify binding modes but may compromise pharmacokinetic profiles compared to sulfone-containing analogs .

Pharmacologically Active Analogs

  • NUCC-0200590 () : A TRIP8b–HCN interaction inhibitor with a 4-fluorophenyl and piperazinylmethyl group. The piperazine moiety introduces basicity, enhancing solubility and CNS penetration.
  • ISRIB-A5 (): Demonstrates that dimeric acetamide structures (dual 4-chlorophenoxy groups) can achieve potent enzyme antagonism, likely via cooperative binding.

Key Insight : Strategic placement of halogen atoms and nitrogen-containing groups balances potency and bioavailability .

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